5-(2-Fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C₁₂H₈FNO₂ and a molecular weight of 217.20 g/mol. This compound features a nicotinic acid structure modified by the presence of a fluorinated phenyl group at the 5-position. The introduction of the 2-fluorophenyl moiety enhances its potential biological activity and alters its physicochemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Research indicates that derivatives of nicotinic acid exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Specifically, 5-(2-Fluorophenyl)nicotinic acid has shown promising results in studies targeting bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. Its structural modifications may enhance its interaction with biological targets compared to non-fluorinated analogs .
The synthesis of 5-(2-Fluorophenyl)nicotinic acid can be achieved through several methods:
5-(2-Fluorophenyl)nicotinic acid has potential applications in:
Interaction studies have shown that 5-(2-Fluorophenyl)nicotinic acid can bind effectively to certain biological targets, including enzymes involved in bacterial resistance mechanisms. Molecular docking studies suggest that its unique fluorinated structure may enhance binding affinity compared to non-fluorinated counterparts, indicating a potential pathway for overcoming resistance in pathogenic bacteria .
Several compounds share structural similarities with 5-(2-Fluorophenyl)nicotinic acid, each exhibiting unique properties and activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Fluoro-5-(trifluoromethyl)nicotinic acid | Contains trifluoromethyl group | Enhanced lipophilicity |
5-(3-Chloro-2-fluorophenyl)nicotinic acid | Contains chlorine atom | Different electronic properties |
2-Aminonicotinic Acid | Amino group at position 2 | Increased solubility and reactivity |
2-Hydroxy-5-(4-fluorophenyl)nicotinic acid | Hydroxyl group addition | Potential for hydrogen bonding |
Each of these compounds presents unique characteristics that can influence their biological activity and applications in medicinal chemistry. The presence of different substituents alters their interaction profiles and therapeutic potentials, making them valuable for comparative studies in drug development .